4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid
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Overview
Description
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a quinoline derivative with a hydrazine compound under acidic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The use of continuous flow reactors is also explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydrazinecarbonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Dihydroquinoline: A reduced form with different reactivity.
Uniqueness
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is unique due to its complex structure, which combines the quinoline ring with a hydrazinecarbonyl group and a bicyclohexane moiety. This unique combination imparts specific chemical and biological properties that are not observed in simpler quinoline derivatives .
Properties
Molecular Formula |
C23H29N3O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[1-cyclohexyl-2-(hydrazinecarbonyl)cyclohexyl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H29N3O3/c24-26-21(27)18-11-6-7-13-23(18,15-8-2-1-3-9-15)20-16-10-4-5-12-19(16)25-14-17(20)22(28)29/h4-5,10,12,14-15,18H,1-3,6-9,11,13,24H2,(H,26,27)(H,28,29) |
InChI Key |
NRRWAQRICXZLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2C(=O)NN)C3=C(C=NC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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